4-bromo-3-chloro-1H-indazole
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Overview
Description
The compound "4-bromo-3-chloro-1H-indazole" is a halogenated indazole, a heterocyclic aromatic organic compound featuring a pyrrole ring fused to a benzene ring. Indazoles are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and chlorine substituents on the indazole core can significantly influence the compound's reactivity and physical properties, making it a potentially valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated indazoles is not directly discussed in the provided papers. However, similar halogenated heterocycles, such as 5-bromoindazole-3-carboxylic acid methylester, have been synthesized from their respective acids through various routes, including amide and nitrile pathways . The synthesis of halogenated triazoles and oxazoles, which are structurally related to indazoles, involves the use of halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) . These methods could potentially be adapted for the synthesis of 4-bromo-3-chloro-1H-indazole by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated heterocycles is crucial for understanding their reactivity and physical properties. X-ray diffraction studies provide detailed information about bond lengths, angles, and the overall geometry of the molecule . For instance, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined, revealing two symmetry-independent molecules with no significant differences in their bond lengths and angles . Such structural analyses are essential for the rational design of new compounds and for predicting their reactivity.
Chemical Reactions Analysis
Halogenated indazoles can undergo various chemical reactions, including cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. For example, the palladium-catalyzed cross-coupling reactions of 4-bromomethyl-2-chlorooxazole have been used to synthesize a range of 2,4-disubstituted oxazoles . Similarly, bromo-directed N-2 alkylation of NH-1,2,3-triazoles has been employed for the regioselective synthesis of poly-substituted triazoles . These methodologies could be applied to 4-bromo-3-chloro-1H-indazole to introduce various substituents at the nitrogen or carbon atoms of the indazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated indazoles are influenced by the nature and position of the halogen substituents. The presence of bromine and chlorine atoms can affect the compound's boiling point, melting point, solubility, and stability. Halogen bonding, dipolar interactions, and the potential for tautomerism can also play a role in the compound's behavior in different environments . For instance, the tautomerism of triazoles, which is analogous to potential tautomeric forms in indazoles, has been studied using NMR experiments . These properties are important for the practical application of the compound in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Specific Scientific Field
Chemistry of Heterocyclic Compounds
Summary of the Application
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
Methods of Application or Experimental Procedures
The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results or Outcomes
This review article gives a brief outline of optimized synthetic schemes with relevant examples .
Antitumor Activity of 1H-indazole-3-amine Derivatives
Specific Scientific Field
Summary of the Application
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines .
Methods of Application or Experimental Procedures
The compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
Results or Outcomes
Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC50 = 33.2 µM). Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Safety And Hazards
The safety data sheet for 4-Bromo-3-chloro-1H-indazole indicates that it is hazardous . The compound has been assigned the GHS06 pictogram, with the signal word "Danger" . Hazard statements include H301-H315-H319-H335, indicating toxicity if swallowed, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing the dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Indazole-containing derivatives, including 4-bromo-3-chloro-1H-indazole, have a wide range of biological activities, making them of interest in the field of medicinal chemistry . Future research may focus on exploring the medicinal properties of indazole for the treatment of various pathological conditions .
properties
IUPAC Name |
4-bromo-3-chloro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZIBLSUFZJVBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646660 |
Source
|
Record name | 4-Bromo-3-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-chloro-1H-indazole | |
CAS RN |
1000343-46-3 |
Source
|
Record name | 4-Bromo-3-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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